molecular formula C28H27N5O3S2 B11065097 N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide

Cat. No.: B11065097
M. Wt: 545.7 g/mol
InChI Key: BCTOGEANWHVKQJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that includes a benzothieno triazolo pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may include:

    Formation of the benzothieno triazolo pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenylethyl group: This step may involve a Friedel-Crafts alkylation or similar reaction.

    Attachment of the methoxyphenyl group: This step could involve a nucleophilic substitution reaction.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: The methoxy group or the phenylethyl group may be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles may be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cellular behavior.

    Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide shares structural similarities with other benzothieno triazolo pyrimidine derivatives.
  • Other similar compounds: Compounds with similar core structures but different substituents may include analogs with varying biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H27N5O3S2

Molecular Weight

545.7 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[8-oxo-7-(2-phenylethyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H27N5O3S2/c1-36-20-13-11-19(12-14-20)29-23(34)17-37-28-31-30-27-32(16-15-18-7-3-2-4-8-18)25(35)24-21-9-5-6-10-22(21)38-26(24)33(27)28/h2-4,7-8,11-14H,5-6,9-10,15-17H2,1H3,(H,29,34)

InChI Key

BCTOGEANWHVKQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3CCC6=CC=CC=C6

Origin of Product

United States

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